(2-Hydroxy-1,1-bis(hydroxymethyl)ethyl)ammonium hydrogen sulphate

描述

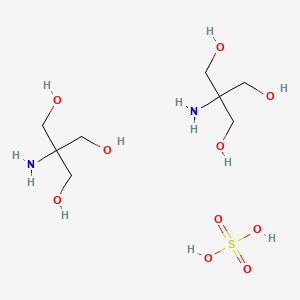

(2-Hydroxy-1,1-bis(hydroxymethyl)ethyl)ammonium hydrogen sulphate is a useful research compound. Its molecular formula is C8H24N2O10S and its molecular weight is 340.35 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用机制

Target of Action

Tris(hydroxymethyl)aminomethane hemisulfate salt, also known as (2-Hydroxy-1,1-bis(hydroxymethyl)ethyl)ammonium hydrogen sulphate or 2-amino-2-(hydroxymethyl)propane-1,3-diol;sulfuric acid, is primarily used as a buffering agent in biochemistry and molecular biology . Its primary target is the pH of the solution it is added to. By resisting changes in pH, it helps maintain a stable environment for biological reactions .

Mode of Action

The compound acts as a proton acceptor and donor to resist changes in pH. It can donate a proton when the solution becomes too basic and accept a proton when the solution becomes too acidic . This ability to ‘buffer’ pH changes is crucial in many biological and chemical applications .

Biochemical Pathways

As a buffer, the compound does not directly participate in biochemical pathways. Instead, it helps maintain the optimal pH for these pathways to occur. Many biochemical reactions are pH-dependent, and slight changes in pH can significantly affect the rate and efficiency of these reactions .

Pharmacokinetics

It is known to be soluble in water , which would facilitate its distribution if it were to be administered in vivo.

Result of Action

The primary result of the compound’s action is the stabilization of pH. This allows for the optimal functioning of biological reactions and pathways. In a medical context, it is occasionally used as a drug for its properties as a buffer for the treatment of severe metabolic acidosis in specific circumstances .

Action Environment

The efficacy of the compound as a buffer depends on the initial pH of the solution, the concentration of the buffer, and the presence of other ions that might react with the buffer . Its stability can be affected by temperature, as changes in temperature can shift the equilibrium of the protonation-deprotonation reaction .

生化分析

Biochemical Properties

(2-Hydroxy-1,1-bis(hydroxymethyl)ethyl)ammonium hydrogen sulphate plays a crucial role in biochemical reactions by acting as a buffer to maintain pH stability. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used in studies involving the restriction enzyme EcoRV, where it helps maintain the optimal pH for enzyme activity . Additionally, it interacts with proteoglycans and type I collagen, influencing their interactions and stability . The compound’s buffering capacity is essential for maintaining the proper environment for these biochemical interactions.

Cellular Effects

The effects of this compound on cells and cellular processes are significant. It influences cell function by maintaining the pH balance, which is critical for various cellular activities. For example, it has been used in studies to investigate intracellular pH recovery in NH4Cl-induced acidosis in isolated turtle hearts . The compound’s ability to stabilize pH levels impacts cell signaling pathways, gene expression, and cellular metabolism, ensuring that cells function optimally under experimental conditions.

Molecular Mechanism

At the molecular level, this compound exerts its effects through its buffering capacity. It binds to hydrogen ions, preventing significant changes in pH that could disrupt biochemical reactions. This buffering action is crucial for enzyme activity, as many enzymes require specific pH ranges to function correctly . The compound’s ability to maintain stable pH levels ensures that biochemical reactions proceed efficiently without being hindered by pH fluctuations.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is generally stable, but its buffering capacity can be affected by prolonged storage or exposure to extreme conditions. Studies have shown that solutions of this compound remain stable at 2-8°C for at least six months . It is essential to monitor the pH of solutions regularly to ensure that the buffering capacity remains effective over time.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At optimal dosages, it effectively maintains pH balance without causing adverse effects. At high doses, it may lead to toxicity or other adverse effects. It is crucial to determine the appropriate dosage for each specific application to avoid potential negative impacts on animal health .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its role as a buffer. It interacts with enzymes and cofactors that regulate metabolic processes, ensuring that the pH remains stable for optimal enzyme activity . This stability is essential for maintaining metabolic flux and metabolite levels within cells.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes . The compound’s distribution within cells ensures that it can effectively maintain pH balance in different cellular compartments.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It is directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization ensures that the compound can exert its buffering effects precisely where needed, maintaining the stability of biochemical reactions within those compartments.

生物活性

(2-Hydroxy-1,1-bis(hydroxymethyl)ethyl)ammonium hydrogen sulphate, also known as tris(hydroxymethyl)aminomethane hemisulfate salt, is a compound with significant applications in biochemistry and molecular biology, primarily as a buffering agent. Its molecular formula is C8H24N2O10S, and it has a molecular weight of 340.35 g/mol. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical properties, and relevant research findings.

Buffering Capacity

The compound functions primarily as a buffer, maintaining pH stability in biological systems. It acts by donating protons when the solution becomes too basic and accepting protons when it becomes too acidic. This buffering action is crucial for the optimal functioning of various biochemical reactions, which are often pH-dependent.

Biochemical Pathways

While this compound does not participate directly in metabolic pathways, it plays an essential role in maintaining the pH required for these pathways to function effectively. For instance, it has been utilized in studies involving the restriction enzyme EcoRV to maintain optimal pH for enzyme activity.

Cellular Effects

The compound significantly influences cellular processes by stabilizing pH levels critical for various cellular activities. Research has shown its effectiveness in studies investigating intracellular pH recovery during acidosis in isolated turtle hearts.

Molecular Mechanism

At the molecular level, its buffering capacity allows it to bind hydrogen ions, preventing drastic changes in pH that could disrupt biochemical reactions. This property is vital for enzyme activity since many enzymes require specific pH ranges to function correctly.

Pharmacokinetics

The compound is highly soluble in water, which facilitates its distribution within biological systems. Its buffering capacity can be affected by factors such as concentration and the presence of other ions in solution. Studies indicate that solutions remain stable at 2-8°C for at least six months.

Case Studies

- Enzyme Activity Maintenance : In laboratory settings, this compound has been shown to effectively maintain enzyme activity across various experiments by providing a stable pH environment.

- Toxicity Studies : Dosage effects in animal models indicate that while optimal dosages maintain pH balance without adverse effects, higher doses may lead to toxicity.

- Stability Over Time : Research indicates that prolonged exposure to extreme conditions may affect the compound's buffering capacity; however, it remains stable under controlled conditions.

Data Table: Comparative Analysis of Biological Activity

| Parameter | Observation |

|---|---|

| Molecular Formula | C8H24N2O10S |

| Molecular Weight | 340.35 g/mol |

| Solubility | Highly soluble in water |

| Buffering Capacity | Effective at maintaining pH across various conditions |

| Optimal Dosage | Varies; requires careful determination |

| Toxicity Risks | Present at high doses |

科学研究应用

Buffering Agent in Biochemical Reactions

One of the primary applications of (2-Hydroxy-1,1-bis(hydroxymethyl)ethyl)ammonium hydrogen sulphate is its role as a buffering agent. It helps maintain the pH stability necessary for various biochemical reactions. The compound acts by donating protons in basic conditions and accepting protons in acidic conditions, thus resisting changes in pH levels.

Biochemical Properties

- pH Range : The buffering capacity is effective within a specific pH range, making it suitable for enzyme reactions that are sensitive to pH fluctuations.

- Enzyme Activity : In studies involving restriction enzymes like EcoRV, this compound has been shown to maintain optimal pH levels crucial for enzymatic activity.

Applications in Molecular Biology

In molecular biology, this compound is utilized in various protocols:

- DNA and RNA Manipulation : It is often used in buffers for DNA extraction and purification processes.

- Cell Culture : The compound helps maintain physiological pH during cell culture experiments, which is essential for cell viability and function.

Medical Diagnostic Applications

The compound's low cytotoxicity makes it an attractive option for use in medical diagnostics:

- Biological Buffers : It is employed as a biological buffer in diagnostic assays where maintaining a stable pH is critical .

- Fermentation Processes : Its buffering properties are also utilized in fermentation processes, enhancing the yield and quality of bioproducts.

Use in Electronic and Microelectronic Devices

This compound has applications beyond biological systems:

- Buffering in Electronics : It serves as a buffer in processes related to the manufacturing of electronic and microelectronic devices, where precise control over pH can influence material properties and performance .

Case Study 1: Enzyme Activity Stabilization

In a study examining the effects of various buffers on enzyme activity, this compound was found to significantly enhance the activity of the EcoRV restriction enzyme compared to other buffers. This was attributed to its ability to maintain an optimal pH environment throughout the reaction process.

Case Study 2: Cell Viability in Culture

A research project investigated the impact of different buffering agents on cell viability during culture. The results indicated that cells cultured with this compound exhibited higher viability rates compared to those cultured with traditional buffers like phosphate-buffered saline (PBS).

属性

IUPAC Name |

2-amino-2-(hydroxymethyl)propane-1,3-diol;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C4H11NO3.H2O4S/c2*5-4(1-6,2-7)3-8;1-5(2,3)4/h2*6-8H,1-3,5H2;(H2,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLJBMOUMSAPNML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CO)(CO)N)O.C(C(CO)(CO)N)O.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H24N2O10S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30220198 | |

| Record name | (2-Hydroxy-1,1-bis(hydroxymethyl)ethyl)ammonium hydrogen sulphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30220198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6992-38-7 | |

| Record name | (2-Hydroxy-1,1-bis(hydroxymethyl)ethyl)ammonium hydrogen sulphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006992387 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2-Hydroxy-1,1-bis(hydroxymethyl)ethyl)ammonium hydrogen sulphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30220198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [2-hydroxy-1,1-bis(hydroxymethyl)ethyl]ammonium hydrogen sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.509 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。